molecular formula C20H20N4OS2 B2616631 4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361173-02-6

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2616631
CAS RN: 361173-02-6
M. Wt: 396.53
InChI Key: GJKICHRUVVWPFS-UHFFFAOYSA-N
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Description

“4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a complex organic compound. It is also known as benzyl (2E)-2-{[4-(diethylamino)phenyl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green synthesis method was used to create novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The method involved a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C30H29N3O3S2 .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

One significant application of derivatives similar to the mentioned chemical involves their use as fluorescent sensors for metal ions. A study by G. Suman et al. (2019) on benzimidazole/benzothiazole-based azomethines, which are structurally related to the compound , demonstrates their ability to act as fluorescent sensors for Al3+ and Zn2+ ions. These compounds exhibited large Stokes shifts and showed appreciable absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective detectors for Al3+ and Zn2+ in various environments (G. Suman et al., 2019).

Antimicrobial Agents

Another critical area of application for such compounds is in the development of antimicrobial agents. Research by Vikas Padalkar et al. (2016) synthesized a series of derivatives, including 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol, and evaluated their antibacterial and antifungal activities. These compounds were tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents (Vikas Padalkar et al., 2016).

Photophysical Studies

The study of photophysical properties is another significant application. Compounds structurally related to the one have been synthesized and analyzed for their photophysical characteristics. For example, research by Vikas Padalkar et al. (2011) focused on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. These studies explored the effects of solvent polarity on absorption-emission properties, demonstrating the compounds' potential in various applications, including organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Vikas Padalkar et al., 2011).

properties

IUPAC Name

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-4-24(5-2)14-8-6-13(7-9-14)19(25)23-20-22-15-10-11-16-17(18(15)27-20)21-12(3)26-16/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKICHRUVVWPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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